Cas no 2197909-48-9 (3-(Difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole)
3-(Difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole, 3-(difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 3-(DIFLUOROMETHYL)-1-METHYL-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE
- C92689
- Z2234216692
- 3-(difluoromethyl)-1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 3-(Difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
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- Inchi: 1S/C11H17BF2N2O2/c1-10(2)11(3,4)18-12(17-10)7-6-16(5)15-8(7)9(13)14/h6,9H,1-5H3
- InChI Key: PZYDMALVYBQEHA-UHFFFAOYSA-N
- SMILES: FC(C1C(B2OC(C)(C)C(C)(C)O2)=CN(C)N=1)F
Computed Properties
- Exact Mass: 258.1351143 g/mol
- Monoisotopic Mass: 258.1351143 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 36.3
- Molecular Weight: 258.07
3-(Difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26969036-0.05g |
3-(difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
2197909-48-9 | 95.0% | 0.05g |
$293.0 | 2025-03-20 | |
| Enamine | EN300-26969036-0.1g |
3-(difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
2197909-48-9 | 95.0% | 0.1g |
$437.0 | 2025-03-20 | |
| Enamine | EN300-26969036-0.25g |
3-(difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
2197909-48-9 | 95.0% | 0.25g |
$623.0 | 2025-03-20 | |
| Enamine | EN300-26969036-0.5g |
3-(difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
2197909-48-9 | 95.0% | 0.5g |
$980.0 | 2025-03-20 | |
| Enamine | EN300-26969036-1.0g |
3-(difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
2197909-48-9 | 95.0% | 1.0g |
$1256.0 | 2025-03-20 | |
| Enamine | EN300-26969036-2.5g |
3-(difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
2197909-48-9 | 95.0% | 2.5g |
$2464.0 | 2025-03-20 | |
| Enamine | EN300-26969036-5.0g |
3-(difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
2197909-48-9 | 95.0% | 5.0g |
$3645.0 | 2025-03-20 | |
| Enamine | EN300-26969036-10.0g |
3-(difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
2197909-48-9 | 95.0% | 10.0g |
$5405.0 | 2025-03-20 | |
| 1PlusChem | 1P01U74J-50mg |
1H-Pyrazole, 3-(difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- |
2197909-48-9 | 95% | 50mg |
$412.00 | 2023-12-18 | |
| 1PlusChem | 1P01U74J-100mg |
1H-Pyrazole, 3-(difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- |
2197909-48-9 | 95% | 100mg |
$602.00 | 2023-12-18 |
3-(Difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 3-(Difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
Recent Advances in the Study of 3-(Difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole (CAS: 2197909-48-9)
The compound 3-(Difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole (CAS: 2197909-48-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the role of this boronic ester derivative in the development of novel kinase inhibitors. The presence of the difluoromethyl group and the boronic ester moiety makes it a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of bioactive molecules. Researchers have successfully employed this compound in the synthesis of targeted therapies for various cancers, leveraging its ability to modulate key signaling pathways.
In a 2023 study published in the Journal of Medicinal Chemistry, the compound demonstrated potent inhibitory activity against several tyrosine kinases, including EGFR and VEGFR. The study utilized in vitro and in vivo models to evaluate its efficacy, revealing promising results in terms of tumor growth suppression and minimal off-target effects. These findings suggest that 2197909-48-9 could serve as a valuable scaffold for the development of next-generation kinase inhibitors.
Another area of interest is the compound's potential application in the treatment of inflammatory diseases. A recent preprint on bioRxiv reported its ability to inhibit NF-κB signaling, a critical pathway in inflammation and immune responses. The study employed molecular docking and cellular assays to elucidate the mechanism of action, providing a foundation for further preclinical development.
Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of 2197909-48-9. Current research is focused on improving its solubility and bioavailability through structural modifications. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these limitations and accelerate its transition into clinical trials.
In conclusion, 3-(Difluoromethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole represents a promising candidate for drug development, with applications spanning oncology and immunology. Continued research into its mechanism of action and optimization of its chemical properties will be crucial for realizing its full therapeutic potential.
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